(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride
Overview
Description
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is a chemical compound with the CAS Number: 91339-68-3 . It has a molecular weight of 215.72 and is used extensively in scientific research as a crucial building block for the synthesis of various pharmaceutical compounds and organic molecules.
Molecular Structure Analysis
The InChI code for (1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is1S/C11H17NO.ClH/c1-12-11(9-13-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications
Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines
- Scientific Field : Biochemistry and Pharmaceutical Science .
- Summary of the Application : This research focuses on the use of transaminases (TAs) for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
- Methods of Application : The method involves the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines . The process was optimized for asymmetric synthesis .
- Results or Outcomes : After optimization, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
Safety And Hazards
properties
IUPAC Name |
1-methoxy-N-methyl-3-phenylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-12-11(9-13-2)8-10-6-4-3-5-7-10;/h3-7,11-12H,8-9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFBBCSUCJVKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=CC=C1)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methoxy-3-phenylpropan-2-yl)(methyl)amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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